

A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of **2,4-Difluoro-3-methoxybenzonitrile**, a key chemical intermediate in pharmaceutical and materials science research. It covers nomenclature, physicochemical properties, a representative synthesis protocol, and its applications.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for the compound is **2,4-Difluoro-3-methoxybenzonitrile**. This name is derived following a systematic approach:

- Principal Functional Group:** The nitrile ($-C\equiv N$) group attached to the benzene ring designates "benzonitrile" as the parent name. The carbon atom of the ring attached to the nitrile group is assigned the locant '1'.
- Substituent Identification:** The molecule contains three substituents on the benzene ring: two fluorine atoms ($-F$) and one methoxy group ($-OCH_3$).
- Locant Assignment:** The ring is numbered to assign the lowest possible locants to the substituents, resulting in fluoro groups at positions 2 and 4, and a methoxy group at position 3.

- Alphabetical Ordering: The substituents are prefixed to the parent name in alphabetical order ("difluoro" before "methoxy").

This systematic naming ensures a unique and unambiguous identifier for the chemical structure.

Structural and Data Identifiers

A summary of key identifiers and molecular properties is presented below.

Identifier	Value	Reference
IUPAC Name	2,4-Difluoro-3-methoxybenzonitrile	-
CAS Number	220353-20-8	[1] [2]
Molecular Formula	C ₈ H ₅ F ₂ NO	[2] [3]
Molecular Weight	169.13 g/mol	[2]
Monoisotopic Mass	169.03392 Da	[3]
SMILES	<chem>COC1=C(C=CC(=C1F)C#N)F</chem>	[3]
InChI Key	RWTCBZZFDKXOLX-UHFFFAOYSA-N	[3]

Physicochemical Properties

Understanding the physical and chemical properties of **2,4-Difluoro-3-methoxybenzonitrile** is critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Notes
Appearance	Off-white to light yellow solid	-
Purity	Typically $\geq 98\%$	[4]
Predicted XlogP	1.8	A measure of lipophilicity.
Storage	Store at 10°C - 25°C in a well-closed container.	[5]

Synthesis and Experimental Protocols

2,4-Difluoro-3-methoxybenzonitrile is a synthetic compound not found in nature. Its synthesis is crucial for its availability as a building block. While a specific, detailed experimental protocol for this exact molecule is not publicly available, a general and analogous method for the synthesis of similar fluorinated benzonitriles involves a cyanation reaction of a corresponding bromo- or iodo-aromatic precursor.

Representative Protocol: Cyanation of an Aryl Halide

This protocol is based on established methods for synthesizing fluorinated benzonitriles, such as the synthesis of 3-fluoro-4-methoxybenzonitrile from 2-fluoro-4-bromoanisole[6].

Reaction: 2,4-Difluoro-3-methoxy-1-bromobenzene + Copper(I) Cyanide \rightarrow **2,4-Difluoro-3-methoxybenzonitrile**

Materials and Reagents:

- 2,4-Difluoro-3-methoxy-1-bromobenzene (starting material)
- Copper(I) Cyanide (CuCN)
- N,N-Dimethylformamide (DMF, anhydrous)
- Toluene
- Aqueous solution of Iron(III) Chloride (FeCl₃)

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting aryl bromide in anhydrous DMF.
- **Cyanation:** Add Copper(I) Cyanide to the solution. Heat the mixture to reflux and maintain for several hours (e.g., 10-12 hours), monitoring the reaction progress by TLC or GC-MS.
- **Work-up:** After cooling to room temperature, add an aqueous solution of FeCl_3 to the reaction mixture to complex with excess cyanide.
- **Extraction:** Extract the product into an organic solvent such as toluene.
- **Washing:** Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude residue by silica gel column chromatography to yield the final product, **2,4-Difluoro-3-methoxybenzonitrile**.

This generalized procedure provides a robust framework for the laboratory-scale synthesis of the target compound.

Applications in Research and Development

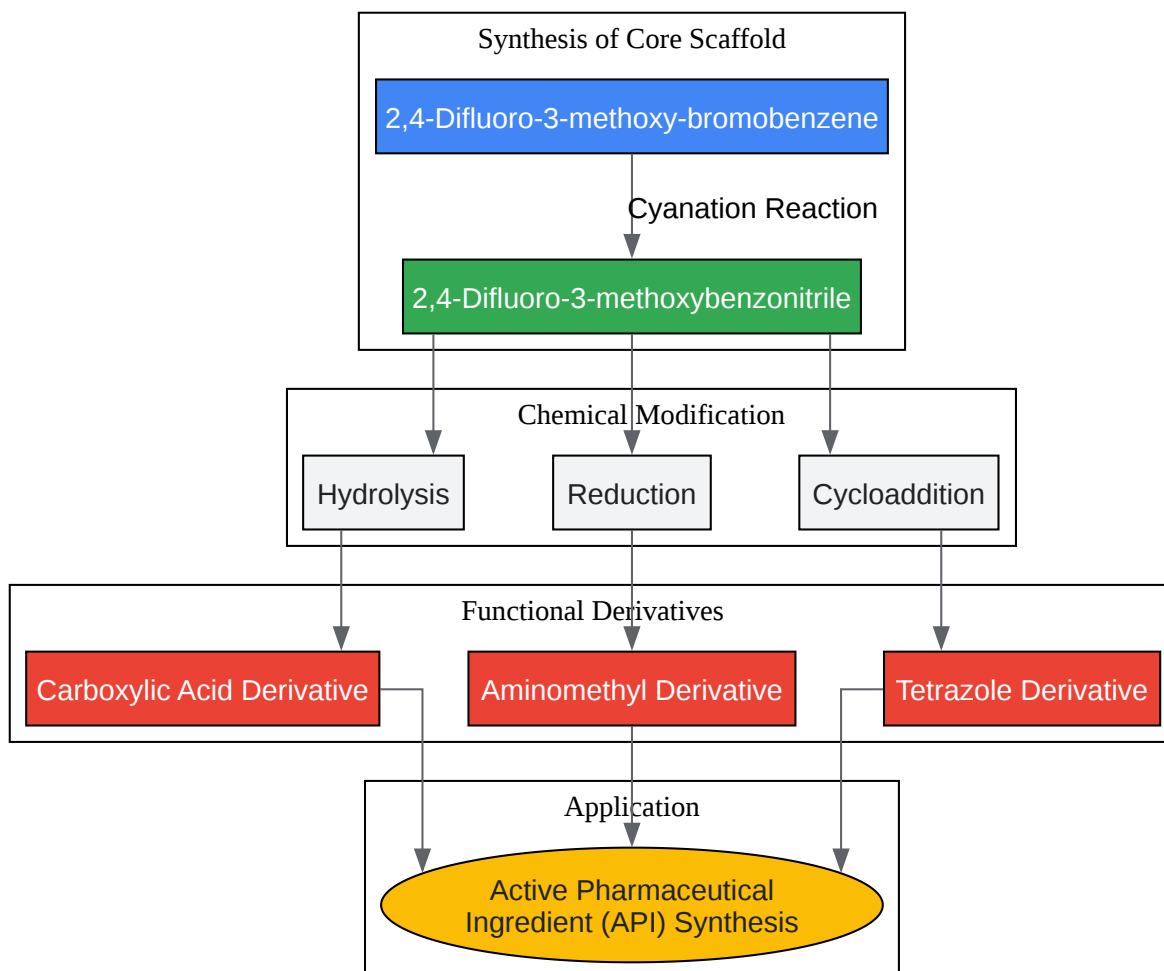
Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science.^[7] The specific substitution pattern of **2,4-Difluoro-3-methoxybenzonitrile** makes it a valuable and versatile building block.

- **Pharmaceutical Intermediates:** As a highly functionalized aromatic ring, it serves as a scaffold for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to

a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing multiple avenues for molecular elaboration.

- **Medicinal Chemistry:** The incorporation of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.^[7] This compound provides a pre-functionalized ring system for developing new therapeutic agents.
- **Agrochemicals and Materials Science:** Similar to its role in pharmaceuticals, this molecule can be a precursor for novel pesticides and specialized fluoropolymers.

The logical workflow for utilizing this compound in a drug discovery pipeline is illustrated below.



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